2-[(4-Fluorophenyl)sulfanyl]-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-1-{3-hydroxy-8-azabicyclo[321]octan-8-yl}ethan-1-one is a complex organic compound with a unique structure that includes a fluorophenyl group, a sulfanyl linkage, and an azabicyclo octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-fluorothiophenol with an appropriate azabicyclo compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the sulfanyl linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)sulfanyl]-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce secondary alcohols .
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for the development of new materials with specific functionalities.
Biological Studies: The compound is used in research to understand its interactions with biological systems and its potential effects on various physiological processes.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group and the azabicyclo system play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(8-azabicyclo[3.2.1]octan-3-yl)-3-imino-2,3-dihydro-1H-isoindol-1-one: This compound shares the azabicyclo structure and is studied for its nematicidal activity.
1-(4-Fluorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)ethanone: Similar in having a fluorophenyl and sulfanyl group, this compound is used in various chemical research applications.
Uniqueness
The uniqueness of 2-[(4-Fluorophenyl)sulfanyl]-1-{3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one lies in its combination of functional groups and structural elements, which confer specific chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications .
Properties
Molecular Formula |
C15H18FNO2S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
InChI |
InChI=1S/C15H18FNO2S/c16-10-1-5-14(6-2-10)20-9-15(19)17-11-3-4-12(17)8-13(18)7-11/h1-2,5-6,11-13,18H,3-4,7-9H2 |
InChI Key |
XVUCWBMEBVOAJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CSC3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.